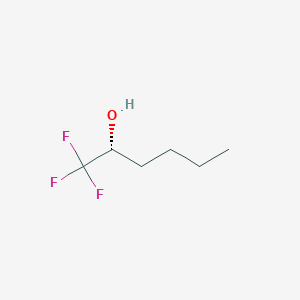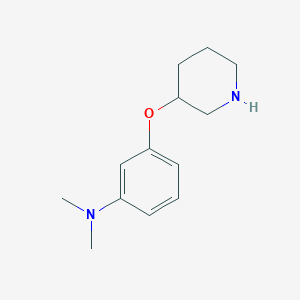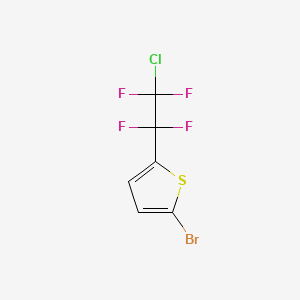
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene is a halogen-substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine, chlorine, and fluorine atoms in this compound makes it highly reactive and useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, the bromination of 5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Aplicaciones Científicas De Investigación
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-chlorothiophene
- 2-Bromo-5-fluorothiophene
- 2-Chloro-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene
Uniqueness
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene is unique due to the presence of multiple halogen atoms, which significantly enhances its reactivity and versatility in chemical synthesis. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
2792202-16-3 |
|---|---|
Fórmula molecular |
C6H2BrClF4S |
Peso molecular |
297.50 g/mol |
Nombre IUPAC |
2-bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene |
InChI |
InChI=1S/C6H2BrClF4S/c7-4-2-1-3(13-4)5(9,10)6(8,11)12/h1-2H |
Clave InChI |
GQPXUKSEEZXRDS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)C(C(F)(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


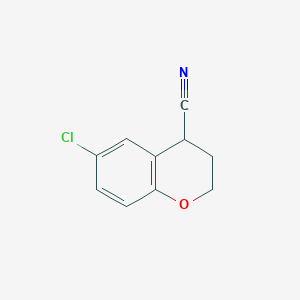
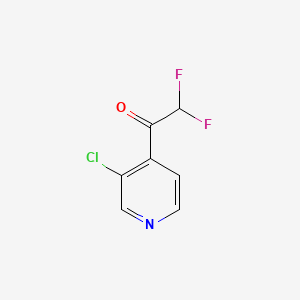
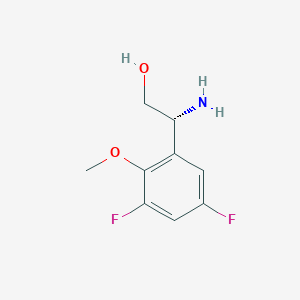
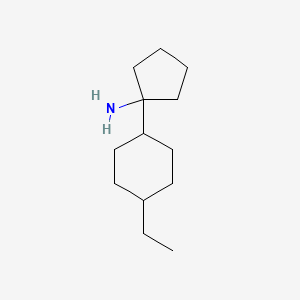
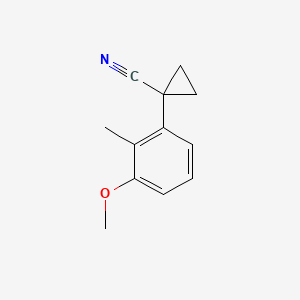
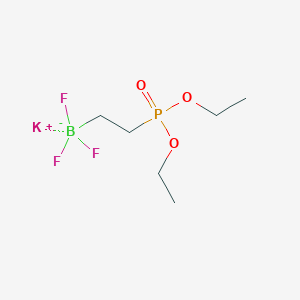
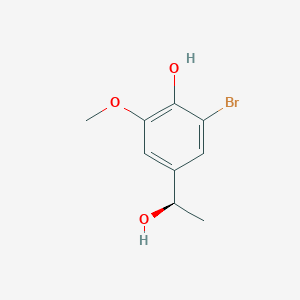
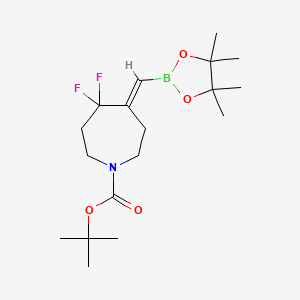
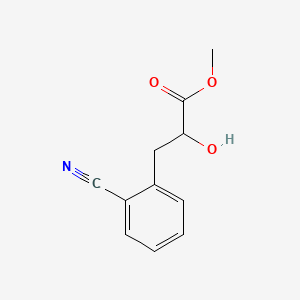
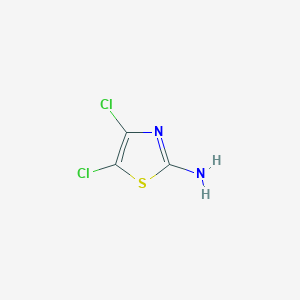
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
